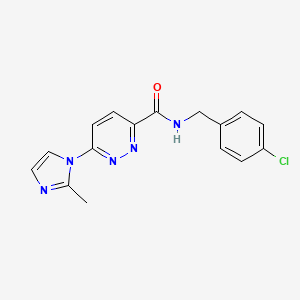![molecular formula C22H20ClN5OS B2633250 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-23-8](/img/structure/B2633250.png)
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic compound. It belongs to the class of compounds known as triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have been found in a wide range of pharmaceutical drugs due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate . The synthesis process is usually characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR) .Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be studied using various techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide information about the chemical structure of the compounds.科学的研究の応用
Antiproliferative Activity
A study by Ilić et al. (2011) synthesized derivatives of [1,2,4]triazolo[4,3-b]pyridazin, which showed significant inhibition of endothelial and tumor cell proliferation. This indicates a potential application in cancer research and therapy due to its antiproliferative properties (Ilić et al., 2011).
Structural Analysis and Theoretical Studies
Sallam et al. (2021) conducted a detailed structural analysis and Density Functional Theory (DFT) calculations on pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine derivatives. This research provides essential insights into the molecular structure and potential biological interactions of such compounds (Sallam et al., 2021).
Synthesis of Heterocyclic Derivatives
El‐Sayed et al. (2008) worked on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, including bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. Such synthetic advancements are crucial for developing new pharmaceuticals and studying biological interactions (El‐Sayed et al., 2008).
Antioxidant Properties
Shakir et al. (2017) discovered that certain 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives exhibited significant antioxidant abilities, highlighting their potential use in combating oxidative stress-related disorders (Shakir et al., 2017).
Biological Activities
Research by Shiradkar and Kale (2006) on triazolo[3,4-b][1,3,4]thiadiazoles and related compounds found notable antibacterial, antifungal, and antitubercular activities. These findings suggest the therapeutic potential of such compounds in treating various infections (Shiradkar & Kale, 2006).
Safety and Hazards
特性
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFIRDAEFWDBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)

![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)
amino}oxolan-3-ol](/img/structure/B2633173.png)
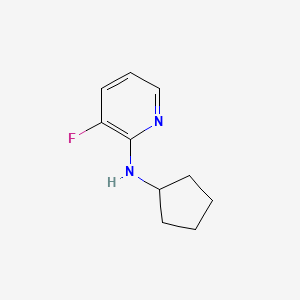
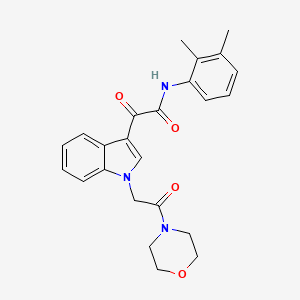
![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)
![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)
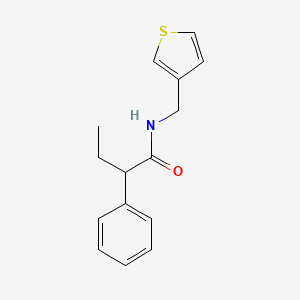
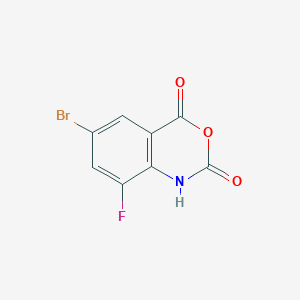
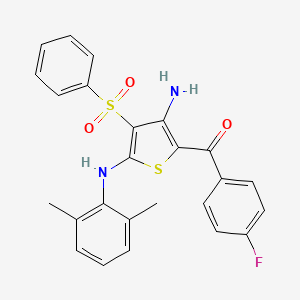
![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)
